molecular formula C21H22FN5O B5319417 2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide

2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide

货号 B5319417
分子量: 379.4 g/mol
InChI 键: CKPIMTUTGPRXQG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide, also known as JNJ-40411813, is a novel and potent small molecule inhibitor of the protein kinase CK1δ. This compound is being studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and metabolic disorders.

作用机制

2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide is a potent and selective inhibitor of CK1δ. It binds to the ATP-binding pocket of CK1δ and inhibits its kinase activity. This leads to the reduction of phosphorylation of downstream targets of CK1δ, such as tau protein, α-synuclein, and β-catenin. The inhibition of CK1δ by this compound has been shown to induce apoptosis in cancer cells, reduce tau phosphorylation in Alzheimer's disease, reduce α-synuclein phosphorylation in Parkinson's disease, and improve insulin sensitivity in diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, depending on the disease model studied. In cancer, this compound has been shown to induce apoptosis in cancer cells, reduce tumor growth, and sensitize cancer cells to chemotherapy. In Alzheimer's disease, this compound has been shown to reduce tau phosphorylation, improve cognitive function, and reduce amyloid beta accumulation. In Parkinson's disease, this compound has been shown to reduce α-synuclein phosphorylation, improve motor function, and reduce neuroinflammation. In diabetes and obesity, this compound has been shown to improve insulin sensitivity, reduce body weight, and improve glucose and lipid metabolism.

实验室实验的优点和局限性

2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide has several advantages as a research tool, including its potency and selectivity for CK1δ, its ability to inhibit CK1δ in vivo, and its potential therapeutic applications in various diseases. However, there are also some limitations to using this compound in lab experiments. One limitation is its high cost, which may limit its availability to some researchers. Another limitation is the lack of long-term safety data, which may limit its use in preclinical studies.

未来方向

There are several future directions for the research on 2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide. One direction is the further characterization of its mechanism of action, particularly in the context of its effects on downstream targets of CK1δ. Another direction is the evaluation of its safety and efficacy in clinical trials for various diseases. Additionally, the potential of this compound as a therapeutic agent for other diseases, such as autoimmune diseases and viral infections, could be explored. Finally, the development of more potent and selective CK1δ inhibitors could lead to the identification of new therapeutic targets and the development of more effective treatments for various diseases.

合成方法

The synthesis of 2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide involves a series of chemical reactions, starting from commercially available starting materials. The detailed synthesis method has been described in a patent application filed by Janssen Pharmaceutica NV (WO2018152376A1). The synthesis involves the preparation of intermediate compounds, which are then coupled to form the final product. The final compound is obtained as a white solid with a purity of over 99%.

科学研究应用

2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where CK1δ has been identified as a potential therapeutic target. CK1δ is a serine/threonine protein kinase that plays a key role in the regulation of cell proliferation, differentiation, and apoptosis. Overexpression of CK1δ has been observed in various types of cancer, including breast, lung, and colon cancer. Inhibition of CK1δ has been shown to suppress tumor growth and induce apoptosis in cancer cells.
This compound has also been studied for its potential applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. CK1δ has been implicated in the regulation of tau protein phosphorylation, which is a hallmark of Alzheimer's disease. Inhibition of CK1δ has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. Similarly, CK1δ has been shown to play a role in the regulation of α-synuclein phosphorylation, which is a key protein involved in Parkinson's disease. Inhibition of CK1δ has been shown to reduce α-synuclein phosphorylation and improve motor function in animal models of Parkinson's disease.
This compound has also been studied for its potential applications in metabolic disorders, such as diabetes and obesity. CK1δ has been shown to play a role in the regulation of glucose and lipid metabolism. Inhibition of CK1δ has been shown to improve insulin sensitivity and reduce body weight in animal models of diabetes and obesity.

属性

IUPAC Name

2-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c1-13-5-6-17(20(23)28)21(25-13)27-9-7-14(8-10-27)19-18(12-24-26-19)15-3-2-4-16(22)11-15/h2-6,11-12,14H,7-10H2,1H3,(H2,23,28)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPIMTUTGPRXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)N)N2CCC(CC2)C3=C(C=NN3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。